molecular formula C20H14BrClN4O2S B6003376 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide

4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide

Cat. No. B6003376
M. Wt: 489.8 g/mol
InChI Key: SALJUBIPQUWIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the Genomics Institute of the Novartis Research Foundation in 2008. Since then, it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and other areas of biomedical research.

Mechanism of Action

4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide works by inhibiting the activity of a protein called TRIM24, which is involved in the regulation of gene expression. By inhibiting TRIM24, 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and the promotion of neuronal survival.
Biochemical and Physiological Effects
4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It can also promote the survival of neurons by increasing the expression of genes that are involved in neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide is its specificity. It has been shown to selectively inhibit the activity of TRIM24, without affecting other proteins or pathways. This makes it a valuable tool for studying the role of TRIM24 in various biological processes. However, one limitation of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide is its potency. It has relatively low potency compared to other small molecule inhibitors, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the use of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide in scientific research. One area of interest is in the development of combination therapies for cancer treatment. 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to enhance the effectiveness of other cancer drugs, such as tamoxifen, by increasing their ability to induce apoptosis in cancer cells. Another potential application of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide is in the treatment of neurodegenerative diseases. It has been shown to promote neuronal survival in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have therapeutic potential in these conditions. Finally, further research is needed to optimize the potency and specificity of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide, in order to improve its effectiveness as a tool for studying TRIM24 and other biological processes.

Synthesis Methods

The synthesis of 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves several steps, including the preparation of the quinoxaline intermediate, the coupling of the intermediate with the sulfonamide group, and the bromination of the final product. The detailed synthesis method can be found in the original research paper by the Novartis team.

Scientific Research Applications

4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been shown to have a wide range of applications in scientific research. One of its most promising applications is in cancer research. It has been found to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O2S/c21-13-5-11-16(12-6-13)29(27,28)26-20-19(23-15-9-7-14(22)8-10-15)24-17-3-1-2-4-18(17)25-20/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALJUBIPQUWIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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